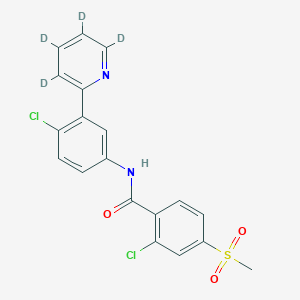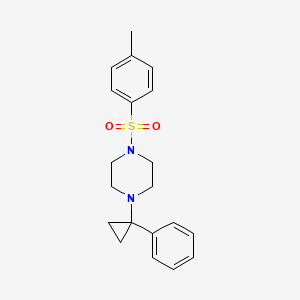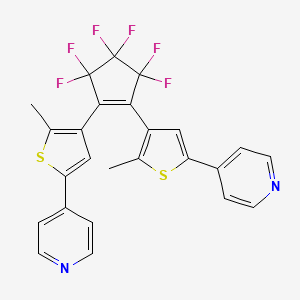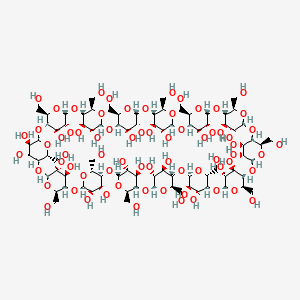
2-Vanillin-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Vanillin-d3, also known as 4-Hydroxy-3-methoxy-d3 benzaldehyde, is a deuterated form of vanillin. Deuterium is a stable isotope of hydrogen, and in this compound, three hydrogen atoms are replaced by deuterium. This modification is often used in research to study metabolic pathways and reaction mechanisms due to the isotope’s unique properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Vanillin-d3 typically involves the deuteration of vanillin. One common method is the exchange of hydrogen atoms with deuterium using deuterated reagents. For instance, vanillin can be treated with deuterated methanol (CD3OD) in the presence of a catalyst to achieve the desired deuteration .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterated reagents and optimized reaction conditions to ensure maximum yield and purity. Techniques such as preparative high-performance liquid chromatography (HPLC) and centrifugal partition chromatography (CPC) are employed for purification .
化学反応の分析
Types of Reactions: 2-Vanillin-d3 undergoes various chemical reactions similar to its non-deuterated counterpart. These include:
Oxidation: Conversion to vanillic acid using oxidizing agents like potassium permanganate.
Reduction: Reduction to vanillyl alcohol using reducing agents such as sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions, where the methoxy group can be replaced by other substituents
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various electrophiles in the presence of a catalyst.
Major Products:
Oxidation: Vanillic acid.
Reduction: Vanillyl alcohol.
Substitution: Depending on the electrophile used, different substituted vanillin derivatives can be formed
科学的研究の応用
2-Vanillin-d3 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studying reaction mechanisms and metabolic pathways due to its deuterium labeling.
Biology: Employed in metabolic studies to understand the biotransformation of vanillin in biological systems.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the flavor and fragrance industry for the development of deuterated flavor compounds with enhanced stability .
作用機序
The mechanism of action of 2-Vanillin-d3 is similar to that of vanillin. It exerts its effects through various molecular targets and pathways:
Antioxidant Activity: Acts as a free radical scavenger, neutralizing reactive oxygen species.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines.
Gene Regulation: Modulates the expression of genes involved in oxidative stress and inflammation
類似化合物との比較
Vanillin: The non-deuterated form, widely used in flavoring and fragrance.
Ethylvanillin: A synthetic derivative with a stronger vanilla flavor.
Vanillic Acid: An oxidized form of vanillin with similar properties.
Vanillyl Alcohol: A reduced form of vanillin used in various applications .
Uniqueness of 2-Vanillin-d3: The primary uniqueness of this compound lies in its deuterium labeling, which makes it an invaluable tool in research. The presence of deuterium allows for the study of reaction mechanisms and metabolic pathways with greater precision due to the isotope effect .
特性
分子式 |
C8H8O3 |
|---|---|
分子量 |
155.17 g/mol |
IUPAC名 |
2-hydroxy-3-(trideuteriomethoxy)benzaldehyde |
InChI |
InChI=1S/C8H8O3/c1-11-7-4-2-3-6(5-9)8(7)10/h2-5,10H,1H3/i1D3 |
InChIキー |
JJVNINGBHGBWJH-FIBGUPNXSA-N |
異性体SMILES |
[2H]C([2H])([2H])OC1=CC=CC(=C1O)C=O |
正規SMILES |
COC1=CC=CC(=C1O)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![sodium;[5-[(1S,2S)-2-[(3S,6S,9S,11R,15S,18S,20R,21S,24S,25S,26S)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-18-[[4-[5-(4-pentoxyphenyl)-1,2-oxazol-3-yl]benzoyl]amino]-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-1,2-dihydroxyethyl]-2-hydroxyphenyl] sulfate](/img/structure/B13438072.png)
![(E)-1,1'-[2-(2,4-Difluorophenyl)-1-propene-1,3-diyl]bis-1H-1,2,4-triazole](/img/structure/B13438077.png)
![Acetyl-4-chloro-2,6-dimethylphenoxy)-1-methylethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13438080.png)
![6-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13438085.png)
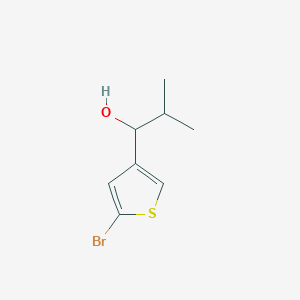
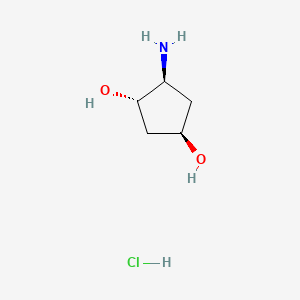
![3,3',6,6'-Tetrabromo-9,9'-spirobi[fluorene]](/img/structure/B13438112.png)
![2,4,6-Trichloro-8-(1-piperidinyl)-pyrimido[5,4-d]pyrimidine](/img/structure/B13438121.png)
